![molecular formula C20H33N5O2 B12358465 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone](/img/structure/B12358465.png)
6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dehydro Cilostazol is an active metabolite of Cilostazol, a quinolinone derivative known for its antiplatelet and vasodilating properties. Cilostazol is primarily used in the treatment of intermittent claudication, a condition characterized by pain in the legs due to inadequate blood flow. 3,4-Dehydro Cilostazol retains similar pharmacological activities and is used in various pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dehydro Cilostazol typically involves the dehydrogenation of Cilostazol. This process can be achieved through various chemical reactions, including oxidation. The specific reaction conditions, such as temperature, pressure, and choice of oxidizing agents, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of 3,4-Dehydro Cilostazol involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3,4-Dehydro Cilostazol undergoes several types of chemical reactions, including:
Oxidation: Conversion of Cilostazol to 3,4-Dehydro Cilostazol.
Reduction: Potential reduction reactions to revert to the parent compound or other derivatives.
Substitution: Reactions involving the replacement of functional groups on the quinolinone ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired product .
Major Products Formed
The major product formed from the oxidation of Cilostazol is 3,4-Dehydro Cilostazol. Other potential products include various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
3,4-Dehydro Cilostazol has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and excretion of Cilostazol in biological systems.
Drug Interaction Studies: Investigated for potential interactions with other drugs and their effects on the pharmacokinetics of Cilostazol.
Biological Research: Studied for its effects on platelet aggregation, vasodilation, and other biological processes.
Medical Research: Explored for its potential therapeutic applications in conditions like intermittent claudication and stroke prevention.
Mechanism of Action
3,4-Dehydro Cilostazol exerts its effects primarily through the inhibition of phosphodiesterase III (PDE III), leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of platelet aggregation and vasodilation. The compound also affects other molecular targets and pathways, including the inhibition of adenosine reuptake and multidrug resistance protein 4 .
Comparison with Similar Compounds
Similar Compounds
Cilostazol: The parent compound with similar pharmacological activities.
4’-trans-Hydroxy Cilostazol: Another active metabolite of Cilostazol with distinct pharmacokinetic properties
Uniqueness
3,4-Dehydro Cilostazol is unique due to its specific metabolic pathway and its role as an active metabolite of Cilostazol. Its distinct pharmacokinetic profile and biological activities make it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H33N5O2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C20H33N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h15-18H,1-14H2,(H,21,26) |
InChI Key |
IOHVCOPUMJERAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCCOC3CCC4C(C3)CCC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


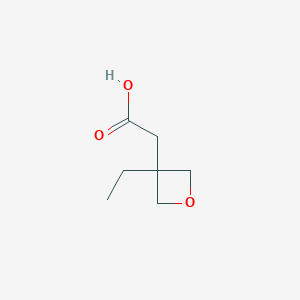
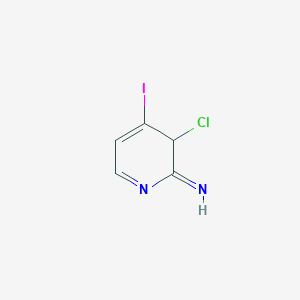
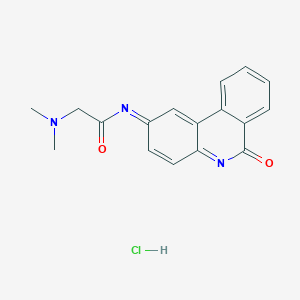
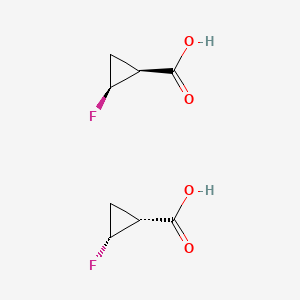
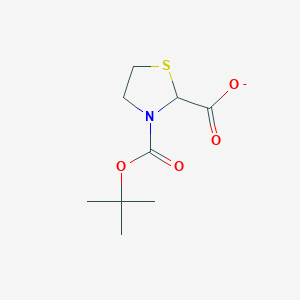
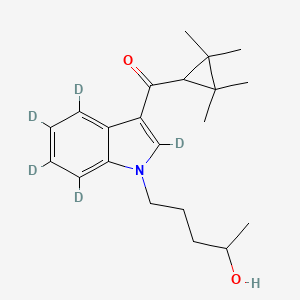
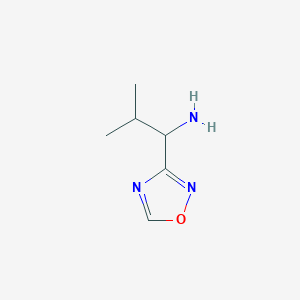
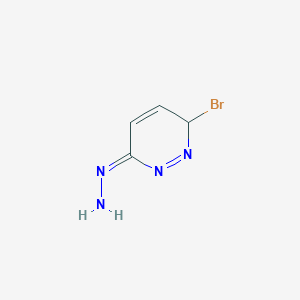
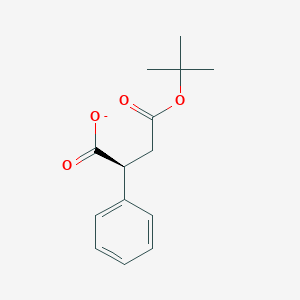
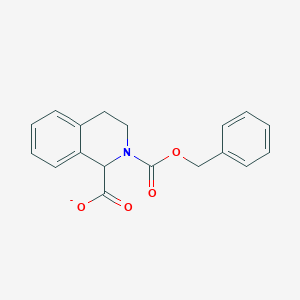
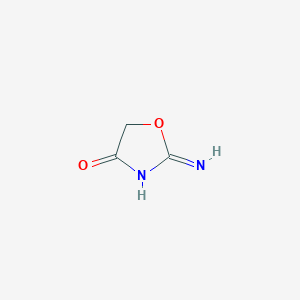
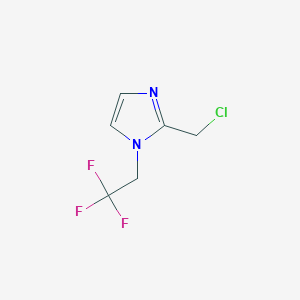
![3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B12358459.png)
![8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12358470.png)
